Brassidic acid

Vue d'ensemble

Description

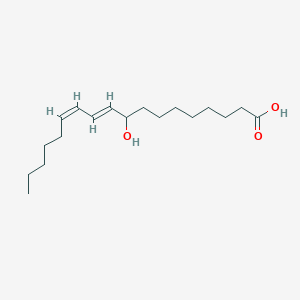

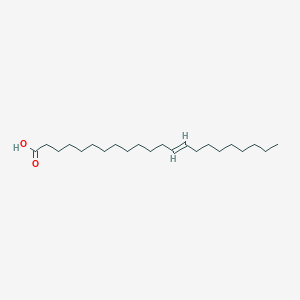

L'acide brassidique, également connu sous le nom d'acide trans-13-docosénoïque, est un composé organique classé comme un acide gras insaturé. Il contient 22 atomes de carbone et une double liaison en configuration trans. Ce composé est remarquable pour ses applications industrielles et son rôle dans divers processus chimiques.

Applications De Recherche Scientifique

Brassidic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of specialty nylons, such as nylon 1313.

Biology: this compound is studied for its effects on lipid metabolism and its potential role in modifying cell membrane properties.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.

Industry: this compound is used in the production of lubricants, plasticizers, and surfactants.

Safety and Hazards

Orientations Futures

Erucic acid, from which Brassidic acid is derived, has a wide range of uses in metallurgy, machinery, rubber, the chemical industry, and other fields because of its hydrophobicity and water resistance . Researchers are attempting to enhance the erucic acid content in Brassicaceae oilseeds to serve industrial applications while reducing the erucic acid content to ensure food safety . This suggests potential future directions for the use and modification of this compound.

Mécanisme D'action

The mechanism by which brassidic acid exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. The trans configuration of the double bond in this compound results in a more rigid structure compared to its cis counterpart, erucic acid. This rigidity can affect the physical properties of cell membranes and potentially alter cellular processes.

Similar Compounds:

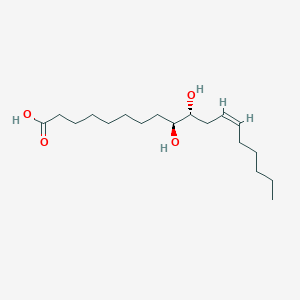

Erucic Acid (cis-13-docosenoic acid): The cis isomer of this compound, which has a different configuration of the double bond.

Brassylic Acid (tridecanedioic acid): A dicarboxylic acid derived from the oxidation of erucic acid, used in the production of specialty nylons.

Uniqueness of this compound: this compound’s unique trans configuration distinguishes it from erucic acid, providing different physical and chemical properties. This makes it particularly valuable in industrial applications where specific structural characteristics are required.

Analyse Biochimique

Cellular Effects

It is known that Brassidic acid can be toxic to cultured rat hepatocytes when added to the culture medium at certain concentrations

Molecular Mechanism

The molecular mechanism of this compound involves the transformation of erucic acid. This compound is prepared by elaidinization of 95% erucic acid with 4 mole % nitrous acid at 70°C for 30 minutes, followed by crystallization from 95% ethanol . The isomerization reaction is monitored by IR trans absorption for optimal reaction rate and yield .

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide brassidique est principalement préparé à partir de l'acide érucique (acide cis-13-docosénoïque) par un processus appelé élaidinisation. Cela implique l'isomérisation de la double liaison cis dans l'acide érucique en une double liaison trans. La réaction utilise généralement l'acide nitreux comme catalyseur. Le processus est effectué à 70°C pendant 30 minutes, suivi d'une cristallisation à partir d'éthanol à 95 %. Le rendement de cette réaction est d'environ 70 %, avec une pureté de 96-97 % .

Méthodes de production industrielle : En milieu industriel, l'acide brassidique est produit par l'oxydation de l'acide érucique, qui est abondant dans certaines huiles de graines. Le processus d'oxydation produit également de l'acide pélargonique comme coproduit .

Analyse Des Réactions Chimiques

Types de réactions : L'acide brassidique subit diverses réactions chimiques, notamment :

Oxydation : L'acide brassidique peut être oxydé pour produire des acides dicarboxyliques à chaîne plus courte.

Réduction : La double liaison dans l'acide brassidique peut être réduite pour produire des acides gras saturés.

Substitution : Les groupes carboxyle dans l'acide brassidique peuvent participer à des réactions d'estérification et d'amidation.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et l'ozone.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé pour la réduction.

Substitution : Les alcools et les amines sont couramment utilisés pour l'estérification et l'amidation, respectivement.

Principaux produits formés :

Oxydation : Acides dicarboxyliques à chaîne plus courte.

Réduction : Acides gras saturés.

Substitution : Esters et amides de l'acide brassidique.

4. Applications de la recherche scientifique

L'acide brassidique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de nylons spéciaux, tels que le nylon 1313.

Biologie : L'acide brassidique est étudié pour ses effets sur le métabolisme des lipides et son rôle potentiel dans la modification des propriétés de la membrane cellulaire.

Médecine : La recherche est en cours pour explorer les utilisations thérapeutiques potentielles de l'acide brassidique et de ses dérivés.

Industrie : L'acide brassidique est utilisé dans la production de lubrifiants, de plastifiants et de tensioactifs.

5. Mécanisme d'action

Le mécanisme par lequel l'acide brassidique exerce ses effets implique son incorporation dans les bicouches lipidiques, où il peut influencer la fluidité et la fonction de la membrane. La configuration trans de la double liaison dans l'acide brassidique donne une structure plus rigide par rapport à son homologue cis, l'acide érucique. Cette rigidité peut affecter les propriétés physiques des membranes cellulaires et potentiellement modifier les processus cellulaires.

Composés similaires :

Acide érucique (acide cis-13-docosénoïque) : L'isomère cis de l'acide brassidique, qui a une configuration différente de la double liaison.

Acide brassylique (acide tridécanedioïque) : Un acide dicarboxylique dérivé de l'oxydation de l'acide érucique, utilisé dans la production de nylons spéciaux.

Unicité de l'acide brassidique : La configuration trans unique de l'acide brassidique le distingue de l'acide érucique, offrant des propriétés physiques et chimiques différentes. Cela le rend particulièrement précieux dans les applications industrielles où des caractéristiques structurelles spécifiques sont requises.

Propriétés

IUPAC Name |

(E)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015913 | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-33-2 | |

| Record name | Brassidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)